molecular formula C9H11N3O3 B12007878 1,1-Dimethyl-3-(4-nitrophenyl)urea CAS No. 7159-97-9

1,1-Dimethyl-3-(4-nitrophenyl)urea

Cat. No.: B12007878
CAS No.: 7159-97-9
M. Wt: 209.20 g/mol
InChI Key: UPFXGZRGZGFYDC-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-(4-nitrophenyl)urea is an organic compound with the molecular formula C10H13N3O3 It is a derivative of urea, where one of the nitrogen atoms is substituted with a 4-nitrophenyl group and the other nitrogen atom is substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-3-(4-nitrophenyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of 4-nitroaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield. Environmental and safety considerations are also important, with measures in place to minimize waste and exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-(4-nitrophenyl)urea undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: 1,1-Dimethyl-3-(4-aminophenyl)urea.

    Substitution: Various substituted phenylureas depending on the nucleophile used.

    Hydrolysis: Dimethylamine and 4-nitroaniline.

Scientific Research Applications

1,1-Dimethyl-3-(4-nitrophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-(4-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes essential for cell wall synthesis or DNA replication. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

1,1-Dimethyl-3-(4-nitrophenyl)urea can be compared with other similar compounds, such as:

    1,1-Dimethyl-3-(3-nitrophenyl)urea: Similar structure but with the nitro group in the meta position, which may result in different reactivity and biological activity.

    1,1-Dimethyl-3-(2-methyl-4-nitrophenyl)urea: Contains an additional methyl group on the phenyl ring, potentially affecting its chemical and biological properties.

    1,1-Diethyl-3-(4-nitrophenyl)urea: Substitution of methyl groups with ethyl groups, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

7159-97-9

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

1,1-dimethyl-3-(4-nitrophenyl)urea

InChI

InChI=1S/C9H11N3O3/c1-11(2)9(13)10-7-3-5-8(6-4-7)12(14)15/h3-6H,1-2H3,(H,10,13)

InChI Key

UPFXGZRGZGFYDC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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